An In-depth Technical Guide to 2-Mercapto-N-(1-naphthyl)acetamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-Mercapto-N-(1-naphthyl)acetamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercapto-N-(1-naphthyl)acetamide is a niche organic compound characterized by a naphthalene ring system, an acetamide linker, and a reactive thiol group. While not as extensively documented as some of its isomers, its unique structural features present potential for exploration in various scientific domains, particularly in medicinal chemistry and materials science. The presence of the mercapto group offers a site for derivatization, metal chelation, and participation in redox processes. The naphthyl moiety provides a larger, lipophilic scaffold compared to simpler aryl amides, which can influence biological activity and material properties. This guide provides a comprehensive overview of its chemical structure, molecular weight, and a plausible, detailed synthesis protocol for its preparation in a laboratory setting.
Physicochemical Properties and Structure
The fundamental properties of 2-Mercapto-N-(1-naphthyl)acetamide are derived from its constituent functional groups. As a constitutional isomer of the more readily documented 2-Mercapto-N-(2-naphthyl)acetamide, it shares the same molecular formula and consequently, the same molecular weight.
Table 1: Physicochemical Properties of 2-Mercapto-N-(1-naphthyl)acetamide
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NOS | Deduced from structure |
| Molecular Weight | 217.29 g/mol | [1] |
| IUPAC Name | 2-mercapto-N-(naphthalen-1-yl)acetamide | Systematically named |
| CAS Number | Not assigned | - |
Chemical Structure
The structure of 2-Mercapto-N-(1-naphthyl)acetamide consists of a naphthalene ring substituted at the 1-position with an acetamide group, which in turn bears a mercaptomethyl group.
Caption: Chemical structure of 2-Mercapto-N-(1-naphthyl)acetamide.
Plausible Synthesis Protocol
Two-Step Synthesis Workflow
The proposed synthesis is a two-step process:
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Amide Coupling: Reaction of 1-naphthylamine with S-trityl mercaptoacetic acid to form the protected amide intermediate.
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Deprotection: Removal of the trityl protecting group to yield the final product.
Caption: Proposed two-step synthesis workflow for 2-Mercapto-N-(1-naphthyl)acetamide.
Step-by-Step Experimental Protocol
Materials and Reagents:
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1-Naphthylamine
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S-Trityl mercaptoacetic acid
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt)
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Dichloromethane (DCM), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Trifluoroacetic acid (TFA)
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Triethylsilane
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexanes
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Silica gel for column chromatography
Step 1: Synthesis of N-(1-Naphthyl)-2-(tritylthio)acetamide (Protected Intermediate)
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Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-naphthylamine (1.0 equivalent) and S-trityl mercaptoacetic acid (1.05 equivalents) in anhydrous dichloromethane (DCM).
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Coupling Agent Addition: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) followed by the portion-wise addition of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) at 0 °C (ice bath).
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Rationale: DCC is a common and effective coupling agent for forming amide bonds. DMAP acts as a catalyst to accelerate the reaction. Using a slight excess of the carboxylic acid and coupling agent ensures complete consumption of the amine.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is no longer detectable.
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Work-up and Purification:
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Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
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Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure protected amide intermediate.
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Step 2: Deprotection to Yield 2-Mercapto-N-(1-naphthyl)acetamide
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Reaction Setup: Dissolve the purified N-(1-Naphthyl)-2-(tritylthio)acetamide (1.0 equivalent) in dichloromethane.
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Deprotection Reagent Addition: To the solution, add triethylsilane (5-10 equivalents) followed by the dropwise addition of trifluoroacetic acid (TFA) (10-20 equivalents) at 0 °C.
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Rationale: The trityl group is acid-labile. TFA is a strong acid that cleaves the trityl-sulfur bond. Triethylsilane acts as a scavenger for the liberated trityl cation, preventing side reactions.
-
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Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC.
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Work-up and Purification:
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Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
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Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
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Purify the crude product by flash column chromatography on silica gel to obtain pure 2-Mercapto-N-(1-naphthyl)acetamide.
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Potential Applications and Future Directions
The unique combination of a bulky, aromatic naphthyl group and a nucleophilic thiol in 2-Mercapto-N-(1-naphthyl)acetamide suggests several avenues for research and development:
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Medicinal Chemistry: The mercaptoacetamide moiety is a known zinc-binding group and has been incorporated into inhibitors of zinc-containing enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[5][6] The 1-naphthyl group can be explored for its ability to interact with hydrophobic pockets in enzyme active sites.
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Materials Science: The thiol group can be used to anchor the molecule to metal surfaces, such as gold, for the formation of self-assembled monolayers (SAMs). The properties of these SAMs would be influenced by the packing and orientation of the naphthyl groups.
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Coordination Chemistry: The sulfur and potentially the amide oxygen atoms can act as ligands for various metal ions, leading to the formation of novel coordination complexes with interesting electronic or catalytic properties.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and molecular weight of 2-Mercapto-N-(1-naphthyl)acetamide. While direct experimental data for this specific compound is scarce, its properties can be reliably inferred from its structure and comparison with its 2-substituted isomer. Furthermore, a detailed and scientifically sound synthesis protocol has been outlined, providing a clear pathway for its preparation in a laboratory setting. The potential applications in medicinal chemistry and materials science make 2-Mercapto-N-(1-naphthyl)acetamide an intriguing target for further scientific investigation.
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